

(4-tert-butylphenyl)hydrazine hydrochloride

IUPAC name and CAS number

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Compound of Interest

Compound Name: *4-tert-Butylphenylhydrazine*
hydrochloride

Cat. No.: *B151963*

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An In-depth Technical Guide to (4-tert-butylphenyl)hydrazine hydrochloride for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (4-tert-butylphenyl)hydrazine hydrochloride, a key reagent in synthetic organic chemistry and pharmaceutical development. This document outlines its chemical identity, properties, and significant applications, with a focus on its role in the Fischer indole synthesis and the production of celecoxib. Detailed experimental protocols and reaction pathway visualizations are included to support researchers in their laboratory work.

Chemical Identity and Properties

(4-tert-butylphenyl)hydrazine hydrochloride is a substituted hydrazine salt widely used as a precursor in the synthesis of various heterocyclic compounds.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	(4-tert-butylphenyl)hydrazine;hydrochloride[1]
1-(4-tert-butylphenyl)hydrazine hydrochloride	
CAS Number	128231-55-0[1][2]
36600-66-5[3][4]	
Molecular Formula	C ₁₀ H ₁₇ ClN ₂
Molecular Weight	200.71 g/mol [3]
InChI Key	VTESCYNPUGSWKG-UHFFFAOYSA-N[1]
Canonical SMILES	CC(C)(C)C1=CC=C(C=C1)NN.Cl[1]

Table 2: Physicochemical Properties

Property	Value
Appearance	White to off-white or light brown crystalline solid/powder.[4]
Melting Point	212-216 °C (decomposes).[5]
Solubility	Soluble in polar solvents such as water and alcohols.[4]
Storage	Store in an inert atmosphere at room temperature.[5]

Synthesis and Applications

(4-tert-butylphenyl)hydrazine hydrochloride is a valuable building block, primarily utilized in reactions that form carbon-nitrogen bonds to construct heterocyclic rings. Hydrazine derivatives, in general, are important in the pharmaceutical industry for synthesizing a variety of biologically active compounds, including those with antituberculosis, antidepressant, and anticancer properties.[6]

Fischer Indole Synthesis

A classic and versatile application of (4-tert-butylphenyl)hydrazine hydrochloride is in the Fischer indole synthesis. This reaction produces substituted indoles from an arylhydrazine and a ketone or aldehyde under acidic conditions.^{[7][8]} The resulting indole scaffold is a core structure in many pharmaceuticals, such as the triptan class of antimigraine drugs.^[7]

The general mechanism involves the formation of a phenylhydrazone, which then undergoes a ^{[2][2]}-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring.^{[7][9]}



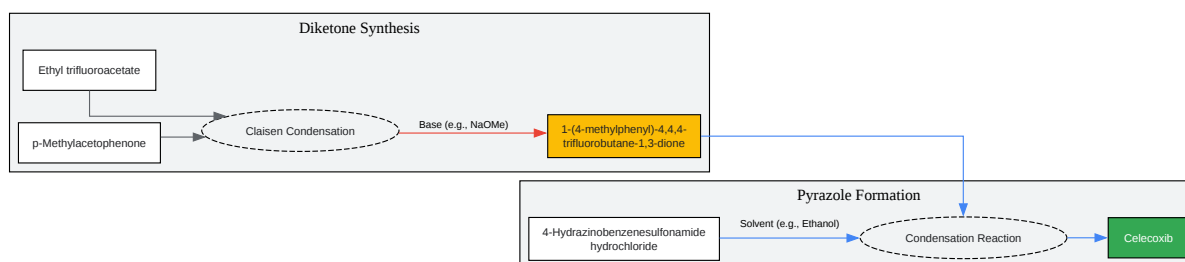
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Caption: Fischer Indole Synthesis Workflow.

Synthesis of Celecoxib

(4-tert-butylphenyl)hydrazine hydrochloride is not directly used in the synthesis of Celecoxib. Rather, a structurally related compound, 4-hydrazinobenzenesulfonamide hydrochloride, is the key starting material. The synthesis involves the condensation of this sulfonamide-containing hydrazine with a 1,3-dicarbonyl compound, specifically 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione, to form the pyrazole ring of Celecoxib.^{[10][11]}

The workflow illustrates the key steps in a common synthetic route to Celecoxib, highlighting the condensation reaction that forms the core pyrazole structure.



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Caption: Synthetic Pathway of Celecoxib.

Experimental Protocols

The following are generalized protocols based on literature procedures. Researchers should consult original publications and perform appropriate risk assessments before conducting any experiment.

General Protocol for Fischer Indole Synthesis

This protocol describes the synthesis of a 3H-indole derivative from (4-tert-butylphenyl)hydrazine hydrochloride and a ketone.

Materials:

- (Substituted) Phenylhydrazine hydrochloride (e.g., (4-tert-butylphenyl)hydrazine hydrochloride)
- Ketone or aldehyde (e.g., isopropyl methyl ketone, 2-methylcyclohexanone)[8]
- Acid catalyst (e.g., glacial acetic acid, hydrochloric acid)[8]

- Appropriate solvents for reaction and work-up (e.g., water, diethyl ether)

Procedure:

- In a suitable reaction flask, dissolve the phenylhydrazine hydrochloride in the acid catalyst (e.g., acetic acid).[8]
- Add the ketone or aldehyde to the solution. The reaction may be conducted at room temperature or require heating (reflux), depending on the reactivity of the substrates.[8]
- Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography). Reaction times can vary from a few hours to overnight.[12]
- Upon completion, quench the reaction by pouring the mixture into water or an ice-water mixture.
- Neutralize the excess acid carefully with a base (e.g., sodium bicarbonate solution).
- Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
- Remove the solvent under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the final indole derivative.[12]

General Protocol for Celecoxib Synthesis (Condensation Step)

This protocol outlines the condensation reaction to form the pyrazole ring of Celecoxib.

Materials:

- 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione
- 4-Hydrazinobenzenesulfonamide hydrochloride

- Solvent (e.g., absolute ethanol, methanol, or a mixture of ethyl acetate and water)[11][13]

Procedure:

- Combine 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione and 4-hydrazinobenzenesulfonamide hydrochloride in a reaction vessel containing the chosen solvent.[13]
- Heat the reaction mixture to reflux (e.g., ~65°C for methanol or ~75-80°C for ethyl acetate/water).[13]
- Stir the mixture at this temperature for several hours (e.g., 5-10 hours) until the reaction is complete, as monitored by TLC or HPLC.[13]
- After completion, cool the reaction mixture to room temperature or 0-5°C to precipitate the product.[13]
- Isolate the solid product by filtration.
- Wash the collected solid with water to remove any remaining salts.[13]
- The crude Celecoxib can be further purified by recrystallization from an appropriate solvent system (e.g., toluene or isopropanol/water) to achieve the desired purity.[11][13]

Safety Information

(4-tert-butylphenyl)hydrazine hydrochloride is classified as an irritant and is harmful if swallowed.[3] It can cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Statements

Code	Hazard Statement
H302	Harmful if swallowed[3]
H315	Causes skin irritation[3]
H319	Causes serious eye irritation[3]
H335	May cause respiratory irritation

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